molecular formula C11H9ClN2O B1303264 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 861585-76-4

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1303264
M. Wt: 220.65 g/mol
InChI Key: MWQCNQXAKUYTJK-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride, is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s is catalyzed by trityl chloride under solvent-free conditions, which suggests a potential route for the synthesis of related compounds . Additionally, the unexpected cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, indicating the role of transition metal catalysts in the synthesis of complex pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated by the structural analysis of various isomers of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The crystal structure analysis reveals the orientation of substituents and the presence of supramolecular interactions, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with different amines yields amide products, showcasing the compound's reactivity towards nucleophilic substitution . The functionalization reactions of pyrazole carboxylic acids and acid chlorides with amines, such as 2,3-diaminopyridine, further illustrate the versatility of these compounds in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by spectroscopic methods. Infrared spectroscopy, NMR, and mass spectrometry provide insights into the vibrational frequencies, molecular structure, and stability of these compounds . The optical properties, such as hyperpolarizability, indicate potential applications in nonlinear optics . The crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies reveal the solid-state properties and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Flexible Synthesis Techniques : A study demonstrates the synthesis of pyrazoles with functionalized side chains attached to carbon 3, varying alkyl, and aryl substituents attached to carbon 5, including phenyl groups. This method involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus (Grotjahn et al., 2002).

  • Catalysis in Organic Synthesis : Trityl chloride efficiently catalyzes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and aromatic aldehydes, creating 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This showcases the role of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride in facilitating chemical reactions (Zare et al., 2014).

Applications in Ligand Synthesis and Coordination Chemistry

  • Formation of Ligands for Metal Complexes : Compounds with side chains LCH(2)- and LCH(2)CH(2)- at C3 were made as ligands, indicating the application of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride in preparing ligands for coordination chemistry (Grotjahn et al., 2002).

Role in Material Science and Surface Chemistry

  • Corrosion Inhibition : A study demonstrates the use of derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride in corrosion inhibition. This highlights its potential application in material science, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).

Potential in Pharmaceutical and Biomedical Applications

  • Bioactivity and Antifungal Properties : Pyrazole acyl thiourea derivatives, synthesized from 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride, showed promising antifungal activities against various fungi and anti-TMV activity. This suggests potential pharmaceutical applications (Wu et al., 2012).

Educational Applications

  • Laboratory Experiment in Education : An educational study demonstrates the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one by selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one. This can be used as a laboratory experiment to teach students about synthesis techniques in organic chemistry (Kurteva & Petrova, 2015).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyraz

properties

IUPAC Name

5-methyl-2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-7-10(11(12)15)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCNQXAKUYTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Daidone, B Maggio, D Raafa, F Meneghetti - Arkivoc, 2014 - arkat-usa.org
The reaction of the diazonium salt 12 derived from N-(2-aminophenyl)-N, 3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of …
Number of citations: 1 www.arkat-usa.org
B Maggio, D Raffa, F Meneghetti, G Daidone - ARKIVOC, 2014 - air.unimi.it
The reaction of the diazonium salt 12 derived from N-(2-aminophenyl)-N, 3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of …
Number of citations: 7 air.unimi.it
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com

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